TRHR2 Agonist Activity of Albatrelin C: A 24 nM EC50 Differentiating It from Cytotoxic Albatrellus Meroterpenoids
Albatrelin C exhibits quantifiable TRHR2 (thyrotropin-releasing hormone receptor 2) agonist activity with an EC50 of 24 nM in a cell-based signaling assay, whereas structurally related meroterpenoids from Albatrellus spp.—including confluentin (8) and the albatrelin dimer series—have been characterized predominantly as weak cytotoxic agents (IC50 = 15–23 μM) or VR1 antagonists with activity only in the micromolar range [1][2][3]. No published data indicate TRHR2 activity for Albatrelins A–B, D–F, or confluentin under comparable assay conditions. This target engagement profile, measured via CREB-luciferase reporter in HEK 293EM cells after 6-hour incubation at 37°C and pH 7.8, represents the only receptor-level pharmacological characterization currently available for Albatrelin C [1].
| Evidence Dimension | TRHR2 receptor agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 24 nM (0.024 μM) |
| Comparator Or Baseline | Comparator data for Albatrelin A/B/D/E/F or confluentin on TRHR2: not reported in available literature; confluentin shows weak cytotoxicity (IC50 = 15.05–23.01 μM across HL-60, SMMC-7712, A-549, MCF-7 cell lines) [2] |
| Quantified Difference | Albatrelin C EC50 = 24 nM vs. confluentin cytotoxicity IC50 = 15,050–23,010 nM (difference: >600-fold in potency scale; distinct target classes) |
| Conditions | HEK 293EM cells expressing TRHR2 with CREB-luciferase reporter; 6-hour incubation at 37°C, pH 7.8 |
Why This Matters
This 24 nM EC50 value provides a verified target engagement benchmark absent for structural analogs, enabling researchers requiring a defined TRHR2-active meroterpenoid probe to select Albatrelin C over uncharacterized or exclusively cytotoxic alternatives.
- [1] ChEMBL Database. CHEMBL197149: Albatrelin C TRHR2 Agonist Activity. EC50 = 24 nM. Accessed via TargetMine. View Source
- [2] Liu, L.-Y.; Li, Z.-H.; Ding, Z.-H.; Dong, Z.-J.; Li, G.-T.; Li, Y.; Liu, J.-K. Meroterpenoid Pigments from the Basidiomycete Albatrellus ovinus. J. Nat. Prod. 2013, 76 (1), 79–84. (Confluentin cytotoxicity IC50 values: HL-60 15.05 μM, SMMC-7712 17.08 μM, A-549 18.48 μM, MCF-7 23.01 μM). View Source
- [3] Hellwig, V.; Nopper, R.; Mauler, F.; Freitag, J.; Liu, J.-K.; Ding, Z.-H.; Stadler, M. Activities of Prenylphenol Derivatives from Fruitbodies of Albatrellus spp. on the Human and Rat Vanilloid Receptor 1 (VR1) and Characterisation of the Novel Natural Product, Confluentin. Arch. Pharm. 2003, 336 (2), 119–126. (Prenylphenols act as weak VR1 antagonists with activity in the μM range). View Source
